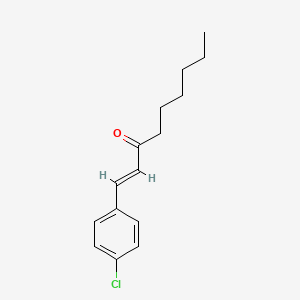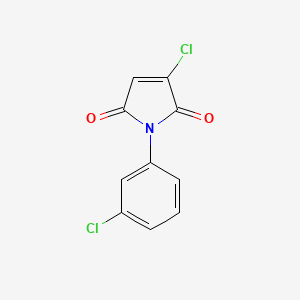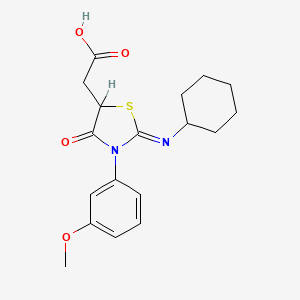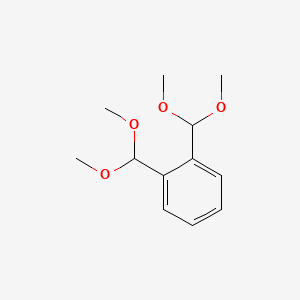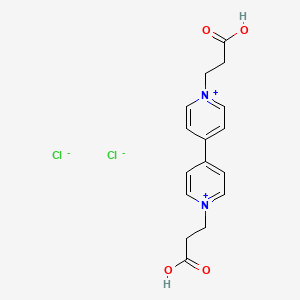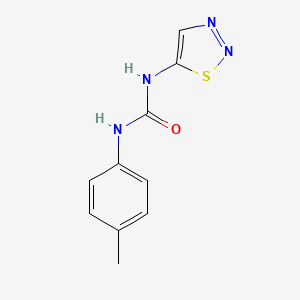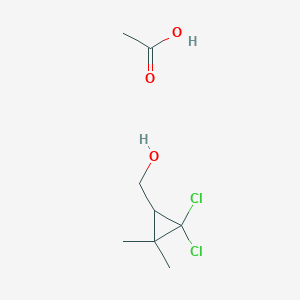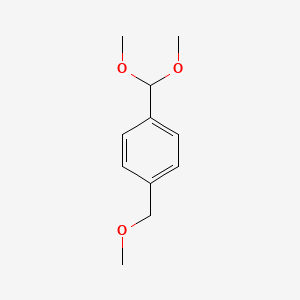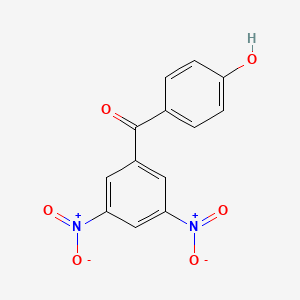
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone is an organic compound that features both nitro and hydroxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-hydroxybenzene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of (3,5-diaminophenyl)(4-hydroxyphenyl)methanone.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone
Comparison:
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone: Formed by the reduction of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone, exhibiting different biological activities.
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with an ethoxy group instead of a hydroxy group, affecting its solubility and reactivity .
Eigenschaften
CAS-Nummer |
51339-44-7 |
|---|---|
Molekularformel |
C13H8N2O6 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-3-1-8(2-4-12)13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h1-7,16H |
InChI-Schlüssel |
QOLWHUUDSSEZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


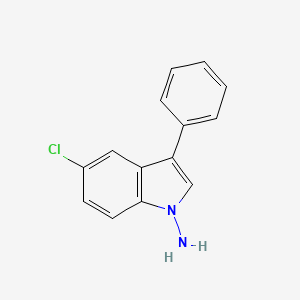
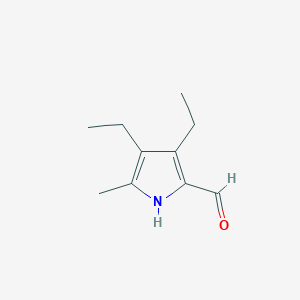
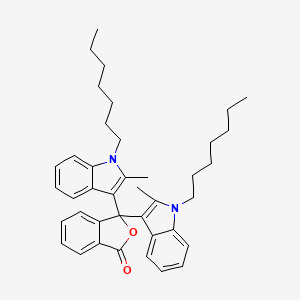
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
